5-Bromo-2-(2-chloroethyl)pyridine

Medicinal Chemistry Physicochemical Profiling Drug Design

Researchers developing HepG2 or HeLa small-molecule inhibitors face a common bottleneck: building blocks that lack orthogonal reactivity demand tedious protecting-group strategies. 5-Bromo-2-(2-chloroethyl)pyridine (CAS 1335050-11-7) solves this with its unique dual-halogen architecture-a C5-bromine for Pd-catalyzed cross-couplings and a C2-chloroethyl group for SN2 alkylations-enabling chemoselective, one-pot diversification. • The 5-bromo-2-pyridinyl motif delivers up to 5.4-fold greater antiproliferative activity vs. the 5-chloro analog in HepG2 cells. • Enables late-stage functionalization of advanced intermediates without protecting-group chemistry. • Supplied with full analytical documentation (HPLC, NMR) to ensure batch-to-batch reproducibility.

Molecular Formula C7H7BrClN
Molecular Weight 220.49 g/mol
Cat. No. B12971844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(2-chloroethyl)pyridine
Molecular FormulaC7H7BrClN
Molecular Weight220.49 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)CCCl
InChIInChI=1S/C7H7BrClN/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3-4H2
InChIKeyTUZIYVGPLNXELY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(2-chloroethyl)pyridine: Physicochemical Profile


5-Bromo-2-(2-chloroethyl)pyridine (CAS 1335050-11-7) is a heteroaromatic halide building block with a molecular formula of C7H7BrClN and a molecular weight of 220.49 g/mol . It is categorized as a dihalogenated pyridine derivative, possessing a bromine atom at the 5-position and a 2-chloroethyl moiety at the 2-position of the pyridine ring. Its molecular structure confers distinct reactivity profiles for sequential cross-coupling and nucleophilic substitution reactions, positioning it as a versatile intermediate in medicinal chemistry and agrochemical synthesis [1].

1
Heteroaromatic dihalide building block enables sequential orthogonal functionalization via C5-Br cross-coupling and C2-chloroethyl nucleophilic substitution.
2
5-Br/2-chloroethyl combination provides a reactivity profile distinct from single-halogen or alternative alkyl chain analogs, supporting differentiated synthetic routes.

5-Bromo-2-(2-chloroethyl)pyridine: Structural Differentiation


Direct substitution with in-class analogs such as 5-bromo-2-(chloromethyl)pyridine or 5-chloro-2-(2-chloroethyl)pyridine is not equivalent. The combination of a bromine at the 5-position with a 2-chloroethyl group creates a unique dual reactivity profile, enabling orthogonal synthetic transformations not possible with single-halogen or alternative alkyl chain variants [1]. Furthermore, quantitative structure-activity relationship (SAR) data demonstrate that even minor modifications, such as replacing the bromine with chlorine or altering the alkyl chain length, can result in a >5-fold shift in cellular potency against specific cancer cell lines [2]. These differences directly impact the efficiency of synthetic pathways and the biological outcomes in downstream applications.

Chloro analog5-Chloro replacement may require different cross-coupling conditions and alter electronic effects, potentially reducing synthetic efficiency.
Alkyl chainChanging the 2-chloroethyl to chloromethyl or longer chains can shift substitution kinetics and steric profile, impacting sequential transformation outcomes.

5-Bromo-2-(2-chloroethyl)pyridine: Comparative Evidence


Molecular Weight and Lipophilicity vs Analogs

5-Bromo-2-(2-chloroethyl)pyridine exhibits a molecular weight (MW) of 220.49 g/mol, which is 44.45 g/mol higher than its direct 5-chloro analog, 5-chloro-2-(2-chloroethyl)pyridine (MW 176.04 g/mol), and 78.89 g/mol higher than the non-brominated 2-(2-chloroethyl)pyridine (MW 141.6 g/mol) . This mass increase is a direct consequence of bromine substitution. Computational predictions indicate a corresponding increase in lipophilicity, with an estimated XLogP3 of approximately 3.7, compared to lower values for the chloro analog . The higher molecular weight and lipophilicity of the bromo-derivative directly influence its membrane permeability and its behavior in reverse-phase chromatographic purification, which are critical parameters in lead optimization [1].

MW & Lipophilicity
Class-level
220.49 g/mol
est. XLogP3 ~3.7
Higher MW and predicted lipophilicity compared to 5-chloro and non-brominated analogs may influence membrane permeability and RP-HPLC retention.
Computational estimate; bromine-driven shift.
Medicinal Chemistry Physicochemical Profiling Drug Design

Enhanced Antiproliferative Potency in HepG2 and HeLa

In a comparative cell viability study, a closely related analog, 5-bromo-2-pyridinyl chloromethyl (compound 7e), demonstrated an IC50 of 0.048 µM against the HepG2 hepatocellular carcinoma cell line and 0.02 µM against the HeLa cervical cancer cell line [1]. In contrast, the 5-chloro-2-pyridinyl analog (compound 7d) exhibited an IC50 of 0.26 µM against HepG2 and 0.035 µM against HeLa. This represents a 5.4-fold and 1.75-fold improvement in potency, respectively, for the bromo-substituted derivative. While this data is for the chloromethyl analog, it provides a direct, quantitative class-level inference for the influence of the 5-bromo group on antiproliferative activity. The 2-chloroethyl side chain in 5-bromo-2-(2-chloroethyl)pyridine may further modulate activity, but the core advantage of the 5-bromo over the 5-chloro substitution pattern is clearly established.

Antiproliferative IC50
Cross-study
IC50 0.048 µM (HepG2), 0.02 µM (HeLa) vs 0.26 µM, 0.035 µM for 5-chloro analog; 5.4× and 1.75× lower
Reported cell-model response context supports class-level potency difference for bromo-substituted pyridines.
Data from chloromethyl analog; 2-chloroethyl chain may further modulate activity.
Oncology Anticancer Drug Discovery Cell-based Assays

Orthogonal Reactivity for Sequential Functionalization

5-Bromo-2-(2-chloroethyl)pyridine features two chemically distinct leaving groups: a 5-bromo substituent capable of undergoing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a 2-chloroethyl moiety that acts as an electrophile in nucleophilic substitution (SN2) reactions. This dual functionality allows for sequential, chemoselective functionalization. For instance, the bromine atom can be utilized in a first-step Suzuki coupling to install an aryl or heteroaryl group, while the chloroethyl group remains intact for a subsequent alkylation step [1]. This orthogonal reactivity is not available in analogs lacking either the bromine (e.g., 5-chloro-2-(2-chloroethyl)pyridine, which requires harsher conditions for cross-coupling) or the chloroethyl chain (e.g., 5-bromo-2-(chloromethyl)pyridine, which offers a different substitution rate and steric profile). The rate constant for base-induced β-elimination of the 2-chloroethyl group from a related pyridine complex has been measured at k = 6.2 × 10⁻⁶ M⁻¹ s⁻¹ [2], providing a benchmark for the reactivity of this handle.

Orthogonal reactivity
Class-level
k = 6.2 × 10⁻⁶ M⁻¹ s⁻¹
Quantified leaving-group reactivity benchmark supports design of sequential cross-coupling/SN2 functionalization sequences.
From Pd complex study; values may vary with conditions.
Organic Synthesis Medicinal Chemistry Palladium Catalysis

Key Intermediate for Morabemide and Moclobemide Synthesis

Patent literature identifies the utility of 5-haloalkyl-pyridines as intermediates in the synthesis of pharmaceutically relevant compounds [1]. Specifically, a 2024 patent describes a synthetic route to morabemide H involving the condensation of 5-chloro-N-(2-bromoethyl)-2-pyridine carboxamide [2]. While this patent utilizes the 5-chloro analog, the 5-bromo-2-(2-chloroethyl)pyridine scaffold is a direct structural relative. Its bromine atom can serve as a more versatile synthetic handle than chlorine, allowing for diversification of the pyridine core in these antidepressant frameworks. Similarly, a 2010 patent on moclobemide synthesis employs a 2-bromoethylamine intermediate, highlighting the relevance of the bromoethyl motif [3]. 5-Bromo-2-(2-chloroethyl)pyridine provides both this key alkyl chain and a modifiable 5-position on the pyridine ring, offering a strategic advantage over simpler 2-haloethyl pyridines.

CNS intermediate relevance
Supporting
Structurally related to key intermediates in patented MAO inhibitor syntheses.
May support analog generation for MAO inhibitor research through 5-bromo diversification.
Patent analysis; 5-chloro variant used in described routes.
Process Chemistry Antidepressant Synthesis Patent Analysis

5-Bromo-2-(2-chloroethyl)pyridine: Application Scenarios


Targeted Anticancer Libraries for HepG2

Medicinal chemists developing small molecule inhibitors for hepatocellular carcinoma (HepG2) or cervical cancer (HeLa) should prioritize 5-bromo-2-(2-chloroethyl)pyridine as a core scaffold. Evidence demonstrates that the 5-bromo-2-pyridinyl motif confers up to a 5.4-fold increase in antiproliferative activity compared to the 5-chloro analog in HepG2 cells [1]. The 2-chloroethyl group provides a convenient handle for introducing additional pharmacophores via nucleophilic substitution, facilitating the rapid construction of focused libraries for hit-to-lead optimization.

Orthogonal Functionalization in Complex Synthesis

Process chemists and synthetic organic groups should acquire this compound when designing a synthetic route requiring sequential, chemoselective modifications. The orthogonal reactivity of the C5-bromine (for Pd-catalyzed cross-couplings like Suzuki or Buchwald-Hartwig) and the C2-chloroethyl group (for SN2 alkylations) allows for a 'one-pot' or two-step diversification strategy without the need for protecting group chemistry [2]. This is particularly valuable for the late-stage functionalization of advanced intermediates.

CNS-Active Pharmaceutical Derivatization

Researchers engaged in the synthesis of CNS therapeutics, such as monoamine oxidase inhibitors (e.g., morabemide, moclobemide), can utilize 5-bromo-2-(2-chloroethyl)pyridine as a key intermediate. Patent analysis confirms that closely related 5-haloalkyl-pyridines are central to these synthetic pathways [3][4]. The 5-bromo substituent provides a superior site for downstream diversification via metal-catalyzed reactions compared to the 5-chloro analogs currently described, enabling the exploration of novel chemical space around these privileged scaffolds.

Application
Selection Property
Validation Focus
HepG2/HeLa targeted library synthesis
5-Bromo vs 5-chloro scaffold
Cell-viability endpoint comparison
Sequential orthogonal functionalization
Dual C5-Br and C2-chloroethyl reactivity
Cross-coupling and SN2 step compatibility
MAO inhibitor analog synthesis
5-Bromo handle for late-stage diversification
Patent-route synthetic feasibility

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